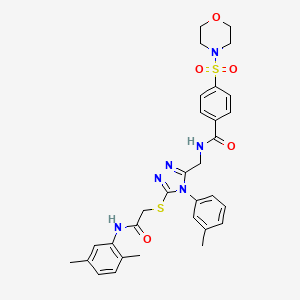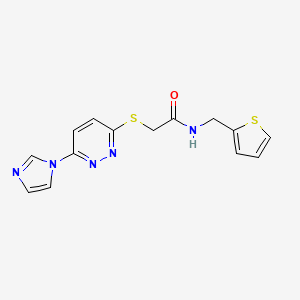![molecular formula C16H17N3O3 B2875385 2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one CAS No. 685109-50-6](/img/structure/B2875385.png)
2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
Synthesis of Novel Alkaloidal Systems : A study by Nagarajan et al. (1994) explored the condensation of dihydroisoquinoline with nicotinoyl chloride, leading to the formation of novel alkaloidal systems like 2,3-dimethoxy-8H-isoquino[2,1-b][2,7] naphthyridin-8-one, showing potential biogenetic relevance to natural alkaloids Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994.
Formation of Isoquinoline Derivatives : Hassaneen et al. (2013) reported the synthesis of derivatives like pyrazolo[5,1-a] isoquinoline, which showed in vitro antitumor activities. This highlights the potential of 2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one as a precursor in medicinal chemistry Hassaneen, Wardkhan, & Mohammed, 2013.
Synthetic Approaches in Chemical Research : Rivalle et al. (1979) and Lal et al. (1984) demonstrated different synthetic approaches involving pyrido and pyrimido isoquinoline derivatives, highlighting the versatility of such compounds in chemical synthesis Rivalle, Ducrocq, & Bisagni, 1979; Lal, Dohadwalla, Dadkar, D'sa, & de Souza, 1984.
Potential Biomedical Applications
Cytotoxicity Studies : Deady and Rodemann (2001) conducted cytotoxicity studies on benzimidazo[2,1-a]isoquinolines, indicating the potential of isoquinoline derivatives in cancer research Deady & Rodemann, 2001.
Antitumor and Antiviral Activities : Various studies have shown the antitumor and antiviral potential of isoquinoline derivatives, suggesting possible therapeutic applications of compounds like this compound Mansour, Hassaneen, Mohammed, & Ghani, 2013; An’, Huang, Yang, Zhang, Li, Yao, & Gao, 2001.
Advanced Material Synthesis
Nanocatalysts and Heterogeneous Synthesis : Maleki (2014) described the use of superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid as a catalyst for synthesizing isoquinoline derivatives, demonstrating the intersection of materials science and organic synthesis Maleki, 2014.
Heterocyclic Compound Synthesis : The formation of various heterocyclic compounds involving isoquinoline derivatives, as explored by Bogolyubov et al. (2004) and Kopchuk et al. (2015), showcases the role of these compounds in the development of new chemical entities Bogolyubov, Chernysheva, & Semenov, 2004; Kopchuk, Nikonov, Zyryanov, Kovalev, Taniya, Rusinov, & Chupakhin, 2015.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-5-9-3-4-19-13(10(9)6-15(14)22-2)7-12-11(16(19)20)8-17-18-12/h5-6,8,13H,3-4,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKILLUVAIFCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NN4)C(=O)N3CCC2=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325485 |
Source


|
| Record name | 4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685109-50-6 |
Source


|
| Record name | 4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2875302.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875307.png)
![{6-Amino-5-nitro-2-[4-benzylpiperidyl]pyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2875308.png)
![N-(4-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875309.png)
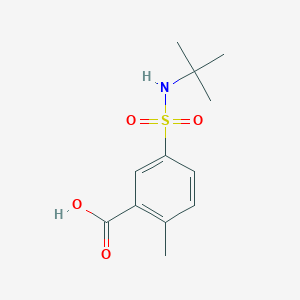
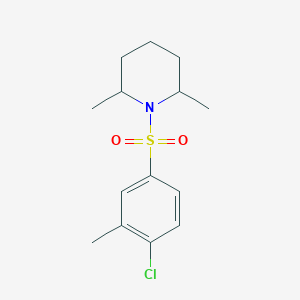
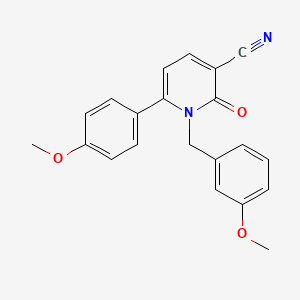
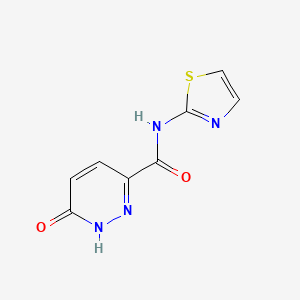
![N-Cyclopropyl-3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]benzamide](/img/structure/B2875317.png)
